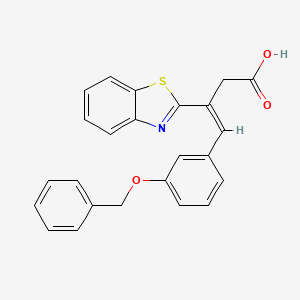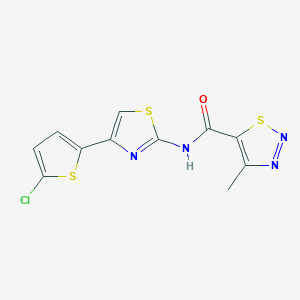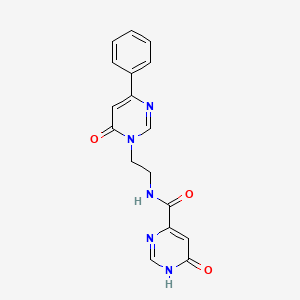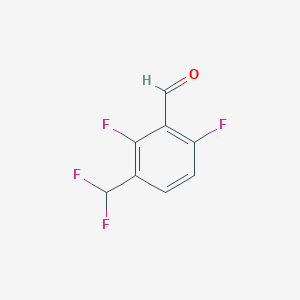![molecular formula C18H17N5O2S B2545302 N-(2-(1-エチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 2034461-13-5](/img/structure/B2545302.png)
N-(2-(1-エチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It is a novel immunomodulator targeting Janus Kinase 3 (JAK3) and is used in treating immune diseases such as organ transplantation . The compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole and pyrazine ring as part of its structure . Further analysis would require more specific information or computational chemistry tools.科学的研究の応用
FGFR阻害
線維芽細胞増殖因子受容体(FGFR)シグナル経路の異常活性化は、さまざまな種類の腫瘍において重要な役割を果たしています。FGFRを標的とすることは、がん治療のための魅力的な戦略です。研究者らは、FGFR1、FGFR2、およびFGFR3に対して強力な活性を示す一連の1H-ピロロ[2,3-b]ピリジン誘導体を開発しました。これらの誘導体のうち、化合物4hは、FGFR阻害活性において有意な効果を示し、IC50値は7 nM(FGFR1)、9 nM(FGFR2)、25 nM(FGFR3)、および712 nM(FGFR4)でした。 FGFRを阻害することに加えて、化合物4hは乳がん細胞の増殖を抑制し、アポトーシスを誘導し、細胞の遊走と浸潤を阻害しました 。 これらの誘導体の設計には、1H-ピロロ[2,3-b]ピリジンモチーフをヒンジ結合剤として利用し、構造に基づく設計戦略を強調することが含まれていました .
その他の用途
主な焦点はFGFR阻害と抗がん活性に置かれていますが、この化合物の他の潜在的な用途を探るための追加の研究が必要です。これらには、血管新生阻害、創傷治癒、またはその他の細胞プロセスへの調節が含まれる可能性があります。
要約すると、1H-ピロロ[2,3-b]ピリジン誘導体「N-(2-(1-エチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド」は、FGFR阻害剤および潜在的な抗がん剤として有望です。 その独自の構造と生物学的活性は、前臨床試験と臨床試験でさらなる調査に値します 。 詳細情報が必要な場合や、その他の質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The primary target of the compound N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, by inhibiting FGFR, can potentially disrupt these pathways and halt the progression of these cancers .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
In vitro, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
特性
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-2-22-8-5-12-6-9-23(18(25)16(12)22)10-7-19-17(24)13-3-4-14-15(11-13)21-26-20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQTKQLTYANCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2545219.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)

![METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2545225.png)
![2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2545226.png)


![12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2545231.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)


![N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
